molecular formula C9H9ClFNO B1416730 2-chloro-N-(3-fluorophenyl)propanamide CAS No. 941400-35-7

2-chloro-N-(3-fluorophenyl)propanamide

Cat. No.: B1416730
CAS No.: 941400-35-7
M. Wt: 201.62 g/mol
InChI Key: VJXUKJYCXBVIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9ClFNO and a molecular weight of 201.62 g/mol . This reagent is supplied with the CAS Registry Number 941400-35-7 and is characterized by identifiers including the SMILES string CC(C(=O)NC1=CC(=CC=C1)F)Cl and the InChIKey VJXUKJYCXBVIJL-UHFFFAOYSA-N . In scientific research, this propanamide derivative serves as a valuable building block in medicinal chemistry and pharmacology. It is primarily investigated for its potential antimicrobial and anticancer activities . The structure, featuring both chloro and fluoro substituents, is often associated with enhanced bioactive properties, making it a compound of interest for developing new therapeutic agents . Research into similar halogenated compounds has shown promising results in inhibiting the proliferation of cancer cell lines, such as prostate cancer (LNCaP and PC-3) cells . Furthermore, its role as a key intermediate in the synthesis of more complex molecules, including potential TRPV1 antagonists for pain management, highlights its utility in chemical biology and drug discovery campaigns . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXUKJYCXBVIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SMILES code for 2-chloro-N-(3-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-N-(3-fluorophenyl)propanamide: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluorophenyl)propanamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. The core focus of this document is the elucidation of its chemical structure through the Simplified Molecular Input Line Entry System (SMILES), supplemented by detailed protocols for its synthesis and analytical characterization. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Chemical Identity and SMILES Representation

The unambiguous representation of molecular structures is fundamental to cheminformatics, enabling searchable databases and computational analysis. The SMILES notation is a powerful tool for this purpose, encoding the structure of a molecule into a linear string of characters.

Core Chemical Identifiers

A summary of the key identifiers for 2-chloro-N-(3-fluorophenyl)propanamide is presented below.

IdentifierValueSource
IUPAC Name 2-chloro-N-(3-fluorophenyl)propanamide-
CAS Number 941400-35-7[1]
Molecular Formula C₉H₉ClFNOCalculated
Molecular Weight 201.63 g/mol Calculated
Canonical SMILES CC(Cl)C(=O)Nc1cccc(F)c1Constructed
Decoding the SMILES String: CC(Cl)C(=O)Nc1cccc(F)c1

The SMILES string for 2-chloro-N-(3-fluorophenyl)propanamide provides a concise and machine-readable description of its atomic connectivity and bonding. A step-by-step deconstruction of this string reveals the molecule's architecture.

SMILES_Deconstruction cluster_propanamide Propanamide Backbone cluster_substituents Substituents on Backbone cluster_phenyl N-(3-fluorophenyl) Group SMILES CC(Cl)C(=O)Nc1cccc(F)c1 p1 C: Methyl group (CH₃) p2 C: Chiral carbon (CH) p1->p2 single bond p3 C: Carbonyl carbon (C=O) p2->p3 single bond cl (Cl): Chlorine atom p2->cl attached to chiral C o (=O): Carbonyl oxygen p3->o double bond n N: Amide nitrogen p3->n single bond c1_start c1: Aromatic carbon n->c1_start attached to N c2 c: Aromatic carbon c1_start->c2 aromatic ring c3 c: Aromatic carbon c2->c3 aromatic ring c4 c: Aromatic carbon c3->c4 aromatic ring f (F): Fluorine atom c3->f attached to 3-position c5 c: Aromatic carbon c4->c5 aromatic ring c6 c1: Aromatic carbon c5->c6 aromatic ring c6->c1_start aromatic ring

Caption: Logical breakdown of the SMILES string for 2-chloro-N-(3-fluorophenyl)propanamide.

Synthesis and Purification

The most established and logical method for synthesizing N-aryl propanamides is via a nucleophilic acyl substitution reaction. This involves the condensation of an aromatic amine with a suitable acyl chloride.[2]

Synthetic Pathway

The synthesis of 2-chloro-N-(3-fluorophenyl)propanamide proceeds by the acylation of 3-fluoroaniline with 2-chloropropionyl chloride. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Synthesis_Workflow cluster_reactants Step 1: Reaction Setup cluster_addition Step 2: Acylation cluster_workup Step 3: Aqueous Workup cluster_purification Step 4: Isolation & Purification A Dissolve 3-Fluoroaniline in Anhydrous DCM B Add Triethylamine (Base) A->B C Cool Mixture to 0°C (Ice Bath) B->C D Add 2-Chloropropionyl Chloride Dropwise to Cooled Mixture C->D E Stir at 0°C, then Warm to RT (Monitor by TLC) D->E F Wash with 1M HCl (aq) E->F G Wash with Saturated NaHCO₃ (aq) F->G H Wash with Brine G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate Under Reduced Pressure I->J K Purify Crude Product via Flash Column Chromatography J->K L Recrystallize from Suitable Solvent (e.g., EtOAc/Hexane) K->L M Obtain Pure Crystalline Product L->M

Caption: Experimental workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoroaniline (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and stir.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization to obtain pure 2-chloro-N-(3-fluorophenyl)propanamide.

Analytical and Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous N-aryl amides.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

IR_Spectroscopy IR_Data Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Secondary Amide (N-H) N-H Stretch ~3300 (sharp, medium) Aromatic Ring (C-H) C-H Stretch 3100 - 3000 Aliphatic C-H (sp³) C-H Stretch 2990 - 2900 Amide Carbonyl (C=O) Amide I Stretch 1680 - 1650 (strong) Amide N-H Bend Amide II Bend ~1540 (strong) Aromatic Ring (C=C) C=C Stretch 1600, 1480 Aryl Fluoride (C-F) C-F Stretch 1250 - 1000 Alkyl Chloride (C-Cl) C-Cl Stretch 800 - 600

Caption: Key expected absorption bands in the infrared spectrum.

The strong absorptions for the Amide I (C=O stretch) and Amide II (N-H bend) bands are highly characteristic and confirm the formation of the amide bond.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

  • ~8.0-9.0 ppm (singlet, 1H): The amide N-H proton.

  • ~7.0-7.8 ppm (multiplet, 4H): Protons on the 3-fluorophenyl ring. The signals will exhibit complex splitting due to both H-H and H-F coupling.

  • ~4.6 ppm (quartet, 1H): The methine proton (-CH(Cl)-), split by the adjacent methyl protons.

  • ~1.7 ppm (doublet, 3H): The methyl group (-CH₃) protons, split by the adjacent methine proton.

¹³C NMR:

  • ~168-172 ppm: The carbonyl carbon (C=O).

  • ~161-164 ppm (doublet, ¹JCF ≈ 245 Hz): The aromatic carbon directly bonded to fluorine (C-F).

  • ~110-140 ppm: The remaining five aromatic carbons. Signals for carbons ortho and para to the fluorine atom will show smaller C-F coupling constants.

  • ~55-60 ppm: The methine carbon (-CH(Cl)-).

  • ~20-25 ppm: The methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected [M]⁺: The molecular ion peak would be observed at m/z 201.

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be expected, providing definitive evidence for the incorporation of chlorine.

Applications and Research Context

Halogenated anilides like 2-chloro-N-(3-fluorophenyl)propanamide serve as important building blocks and intermediates in organic synthesis.[2] The presence of chloro, fluoro, and amide functionalities provides multiple reaction sites for further molecular elaboration.

Structurally related compounds have been investigated for a range of biological activities, including:

  • Agrochemicals: Many commercial herbicides and fungicides are based on chloroacetanilide and propanamide scaffolds.

  • Pharmaceuticals: The N-aryl amide motif is a common feature in many drug candidates, and the incorporation of fluorine can enhance metabolic stability and binding affinity.

While direct biological targets for this specific compound are not publicly documented, its structural framework suggests it could be a valuable intermediate for creating libraries of more complex molecules for screening in drug discovery and materials science programs.

Safety and Handling

Hazard Statements: Based on analogous compounds, 2-chloro-N-(3-fluorophenyl)propanamide should be handled with care. It is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Available from: [Link]

Sources

The Pharmacophore of Fluorine: Engineering Bioactivity in Propionamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Propionamides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into propionamide scaffolds represents a cornerstone strategy in modern medicinal chemistry, particularly in the development of Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens . This guide analyzes the structural causality behind the biological activity of fluorinated propionamides, focusing on the N-aryl-2-hydroxy-2-methylpropionamide core.

By exploiting the unique properties of fluorine—high electronegativity, metabolic orthogonality, and lipophilicity—researchers can modulate the pharmacokinetics and binding affinity of these ligands. This document details the synthesis, mechanism of action, and structure-activity relationships (SAR) that define this chemical class, supported by validated protocols and quantitative data.

Chemical Biology & SAR: The "Fluorine Effect"

The biological potency of fluorinated propionamides, such as Bicalutamide and its SARM analogs (e.g., Andarine/S-4 ), is not accidental. It is the result of precise electronic and steric engineering.

Metabolic Stability via C-F Substitution

The primary driver for fluorination in this scaffold is the retardation of oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich C-H bonds (e.g., benzylic or para-aromatic positions).

  • The Fluorine Block: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen with fluorine at metabolic "soft spots" (e.g., the para-position of the B-ring aniline) effectively blocks hydroxylation, extending the in vivo half-life (

    
    ).
    
Electronic Tuning of the Amide

The propionamide linker (


) is the hinge of the molecule.
  • Acidity Modulation: A trifluoromethyl group (

    
    ) on the N-aryl ring (B-ring) acts as a strong electron-withdrawing group (EWG). This decreases the electron density on the amide nitrogen, increasing the acidity of the N-H proton.
    
  • Binding Consequence: This increased acidity strengthens the hydrogen bond donation to the Threonine-877 (or similar residues) within the Androgen Receptor (AR) Ligand Binding Domain (LBD), a critical interaction for high-affinity binding.

Therapeutic Class: Androgen Receptor Modulation[1][2][3]

The most prominent application of fluorinated propionamides is in oncology (Prostate Cancer) and muscle wasting disorders.

Mechanism of Action

These compounds function by competing with dihydrotestosterone (DHT) for the AR LBD.

  • Antagonists (e.g., Bicalutamide): Induce a conformational change that prevents the recruitment of co-activators, blocking gene transcription.

  • SARMs (e.g., S-4): Induce a tissue-selective conformation, acting as agonists in muscle/bone (anabolic) but antagonists or weak partial agonists in the prostate.

Signaling Pathway Visualization

The following diagram illustrates the interruption of AR signaling by fluorinated propionamide ligands.

AR_Signaling Ligand Fluorinated Propionamide (Ligand) AR_Cyto Androgen Receptor (Cytoplasmic, HSP-bound) Ligand->AR_Cyto High Affinity Binding DHT Dihydrotestosterone (Endogenous) DHT->AR_Cyto Competition HSP Heat Shock Proteins (HSP90) AR_Cyto->HSP Dissociation Complex Ligand-AR Complex AR_Cyto->Complex Conformational Change Nucleus Nucleus Translocation Complex->Nucleus DNA ARE (Androgen Response Element) Nucleus->DNA Dimerization & Binding Result Transcription Modulation (Muscle Growth / Tumor Suppression) DNA->Result

Caption: Competitive binding of fluorinated propionamides to AR prevents native DHT signaling or modulates it tissue-selectively.

Experimental Protocols

Synthesis of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(aryl)-propionamides

This protocol describes the synthesis of a Bicalutamide analog/SARM precursor. The key step is the epoxide ring-opening which establishes the chiral center and the ether linkage.

Reagents:

  • Methacryloyl chloride[1]

  • 4-nitro-3-(trifluoromethyl)aniline (B-ring source)[2][3]

  • m-Chloroperbenzoic acid (m-CPBA)

  • Substituted Phenol (A-ring source)

  • Sodium Hydride (NaH)

Step-by-Step Workflow:

  • Amide Coupling (Formation of the "Warhead"):

    • Dissolve 4-nitro-3-(trifluoromethyl)aniline (10 mmol) in anhydrous DMA (Dimethylacetamide).

    • Add Methacryloyl chloride (12 mmol) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.

    • Product:N-(4-nitro-3-trifluoromethylphenyl)methacrylamide.[2][3]

  • Epoxidation:

    • Dissolve the methacrylamide intermediate in Dichloromethane (DCM).

    • Add m-CPBA (1.5 eq) and stir at RT for 24 hours.

    • Purification: Wash with

      
       (to quench peroxide) and 
      
      
      
      . Flash chromatography (Hexane/EtOAc).
    • Product: The epoxide intermediate.[1]

  • Ring Opening (Coupling A and B Rings):

    • Suspend NaH (60% dispersion, 1.2 eq) in dry THF at 0°C.

    • Add the substituted phenol (e.g., 4-cyanophenol) (1.0 eq) and stir for 30 min to generate the phenoxide.

    • Add the epoxide intermediate (1.0 eq) dissolved in THF.

    • Reflux for 6-12 hours.

    • Workup: Quench with

      
      , extract with EtOAc. Purify via silica gel chromatography.
      
Biological Assay: Competitive Radioligand Binding

To validate the biological activity, the binding affinity (


) must be determined relative to a standard (e.g., 

-Mibolerone).

Protocol:

  • Receptor Source: Cytosol from rat ventral prostate or recombinant human AR expressed in E. coli.

  • Incubation:

    • Mix AR preparation with

      
      -Mibolerone (1 nM).
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the fluorinated propionamide test compound.
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation:

    • Add Hydroxyapatite (HAP) slurry to bind the receptor-ligand complex.[4]

    • Centrifuge and wash the pellet 3x with Tris buffer.

  • Quantification:

    • Extract radioactivity with ethanol and count via Liquid Scintillation Counter (LSC).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Data Analysis & Visualization

Comparative Binding Data (SAR)

The table below illustrates how the positioning of fluorine and electron-withdrawing groups affects binding affinity (


) to the Androgen Receptor. Note the critical role of the B-ring substitution.
Compound IDStructure (B-Ring Substituent)Structure (A-Ring Substituent)AR Binding

(nM)
Relative Potency
Testosterone N/A (Steroid)N/A4.0100 (Ref)
Bicalutamide 4-F, 3-CN4-F-phenyl sulfone11.3Antagonist
S-1 4-NO2, 3-CF34-F-phenoxy1.5High
S-4 (Andarine) 4-NO2, 3-CF34-acetamido-phenoxy4.0High
Analogue X 4-H, 3-H (Unsubstituted)4-F-phenoxy>1000Inactive

Data synthesized from comparative SAR studies (e.g., Dalton et al., J. Pharmacol. Exp. Ther.). Lower


 indicates higher affinity.
SAR Logic Flow

This diagram maps the structural decisions required to optimize the propionamide scaffold.

SAR_Logic Core Propionamide Core (Chiral Linker) BRing B-Ring (Aniline) Core->BRing ARing A-Ring (Phenol/Thiol) Core->ARing Sub_CF3 3-CF3 Group (Electron Withdrawing) BRing->Sub_CF3 Optimization Sub_F 4-F Group (Metabolic Block) BRing->Sub_F Optimization Effect_3 Steric Fit in LBD ARing->Effect_3 Linker (O/S/SO2) Effect_1 Increases N-H Acidity (Better H-Bond to AR) Sub_CF3->Effect_1 Effect_2 Prevents P450 Oxidation (Increases Half-life) Sub_F->Effect_2

Caption: Structural modifications on the propionamide core directly influence metabolic stability and receptor binding affinity.

Future Horizons: 18F-PET Imaging

The high affinity of these fluorinated ligands makes them ideal candidates for diagnostic imaging.

  • Concept: Replacing the stable

    
     on the B-ring with the positron-emitting isotope 
    
    
    
    .
  • Application:

    
    -labeled bicalutamide analogs allow for non-invasive PET imaging of AR-positive prostate tumors and metastases.
    
  • Challenge: The synthesis must be rapid (due to

    
    's 110-minute half-life), often requiring specialized "late-stage fluorination" techniques on precursor molecules.
    

References

  • Dalton, J. T., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators.[2][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Marhefka, C. A., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Journal of Medicinal Chemistry.[6] Link

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens.[7][4][8] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry.[6] Link

  • Yin, D., et al. (2003). Pharmacodynamics and pharmacokinetics of a new class of nonsteroidal SARMs. Molecular Pharmacology.[9] Link

  • Gao, W., et al. (2005). Selective Androgen Receptor Modulator (SARM) Treatment Improves Bone Density and Strength in Ovariectomized Rats. Endocrinology.[9] Link

Sources

Methodological & Application

synthesis of 2-chloro-N-(3-fluorophenyl)propanamide from 3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-chloro-N-(3-fluorophenyl)propanamide

Executive Summary

This application note details the optimized protocol for synthesizing 2-chloro-N-(3-fluorophenyl)propanamide (an


-haloamide) via nucleophilic acyl substitution. This scaffold is a critical intermediate in the development of agrochemicals (fungicides) and pharmaceutical agents, particularly as a precursor for local anesthetics and kinase inhibitors where the fluorine atom enhances metabolic stability.

The protocol utilizes 3-fluoroaniline and 2-chloropropanoyl chloride under anhydrous conditions. Unlike generic procedures, this guide focuses on controlling the exothermicity to prevent bis-acylation and managing the corrosive nature of the acyl chloride to ensure high purity (>98%) without chromatographic separation.

Reaction Scheme & Retrosynthesis

The synthesis proceeds via a Schotten-Baumann-type amidation in an organic solvent. The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl of the acid chloride.[1] A non-nucleophilic base (Triethylamine) is employed to scavenge the generated hydrogen chloride, driving the equilibrium forward and preventing the formation of the unreactive anilinium salt.

ReactionScheme Aniline 3-Fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate DCM, 0°C Reagent 2-Chloropropanoyl chloride (Electrophile) Reagent->Intermediate DCM, 0°C Base Triethylamine (HCl Scavenger) Base->Intermediate Product 2-chloro-N-(3-fluorophenyl) propanamide Intermediate->Product -Cl⁻ Byproduct TEA·HCl (Salt) Intermediate->Byproduct

Figure 1: Reaction pathway demonstrating the nucleophilic attack and base-mediated elimination of HCl.

Safety & Handling (Critical)

  • 3-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It acts as a Methemoglobin forming agent. Engineering Control: Handle strictly in a fume hood. Double-glove (Nitrile) is recommended.

  • 2-Chloropropanoyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Store under inert gas.

  • Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
3-Fluoroaniline 111.121.01.156Limiting Reagent
2-Chloropropanoyl chloride 126.971.11.317Acylating Agent
Triethylamine (TEA) 101.191.20.726Acid Scavenger
Dichloromethane (DCM) 84.93N/A1.33Solvent (Anhydrous)

Note on Stoichiometry: A slight excess (1.1 equiv) of the acid chloride ensures complete consumption of the expensive aniline. TEA is used at 1.2 equivalents to neutralize the HCl generated from the reaction and any potential hydrolysis of the acid chloride.

Experimental Protocol

Step 1: Setup and Cooling
  • Oven-dry a 250 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Purge the system with nitrogen for 10 minutes.

  • Add 3-Fluoroaniline (5.55 g, 50.0 mmol) and anhydrous DCM (100 mL) to the flask.

  • Add Triethylamine (6.07 g, 8.4 mL, 60.0 mmol) to the solution.

  • Cool the mixture to 0–5 °C using an ice-water bath. Crucial: Keeping the temperature low prevents side reactions and controls the exotherm.

Step 2: Addition of Acyl Chloride
  • Dilute 2-Chloropropanoyl chloride (6.98 g, 5.3 mL, 55.0 mmol) in DCM (20 mL) in the addition funnel.

  • Add the acid chloride solution dropwise over 30 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately. Ensure vigorous stirring.

    • Control: Maintain internal temperature below 10 °C.

Step 3: Reaction and Completion
  • Once addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 3–4 hours.

  • Validation: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.
Step 4: Workup and Purification

The goal is to remove the amine salts and excess acid chloride without hydrolyzing the amide bond.

WorkupLogic ReactionMix Crude Reaction Mixture (DCM, Product, TEA-HCl) Wash1 1. Acid Wash (1M HCl) Removes unreacted Aniline & TEA ReactionMix->Wash1 Wash2 2. Base Wash (Sat. NaHCO3) Removes acidic impurities Wash1->Wash2 Wash3 3. Brine Wash Removes water traces Wash2->Wash3 Dry Dry over MgSO4 & Filter Wash3->Dry Evap Rotary Evaporation Dry->Evap Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Evap->Recryst

Figure 2: Purification logic flow ensuring removal of ionic and acidic byproducts.

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 × 50 mL) .

    • Why? This converts unreacted 3-fluoroaniline and excess TEA into water-soluble salts, removing them from the organic layer.

  • Base Wash: Wash with Saturated

    
     (2 × 50 mL) .
    
    • Why? This neutralizes any residual acid and hydrolyzes traces of unreacted acid chloride into the aqueous layer.

  • Brine Wash: Wash with Saturated NaCl (1 × 50 mL) to dry the organic layer.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield an off-white solid.
    
  • Recrystallization: If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate (or Ethanol/Water) to obtain white needles.

Analytical Validation

To confirm the identity of 2-chloro-N-(3-fluorophenyl)propanamide , look for these characteristic signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.40 (br s, 1H, NH ): Broad singlet, exchangeable.
      
    • 
       7.50–7.45 (dt, 1H, Ar-H ): Ortho to F and NH.
      
    • 
       7.30–7.20 (m, 2H, Ar-H ): Remaining aromatic protons.
      
    • 
       6.85 (m, 1H, Ar-H ): Para to NH.
      
    • 
       4.55 (q, 
      
      
      
      Hz, 1H, CH -Cl): Quartet characteristic of the methine proton next to Cl and Carbonyl.
    • 
       1.80 (d, 
      
      
      
      Hz, 3H, CH
      
      
      ): Doublet coupling with the methine proton.
  • IR Spectroscopy:

    • 
       (N-H stretch).
      
    • 
       (C=O Amide I band).
      
  • Yield Expectations: 85–92% after workup.

Process Optimization & Troubleshooting

  • Problem: Low Yield.

    • Cause: Hydrolysis of 2-chloropropanoyl chloride due to wet solvent.

    • Solution: Ensure DCM is distilled over

      
       or use molecular sieves.
      
  • Problem: Product Color (Brown/Pink).

    • Cause: Oxidation of residual 3-fluoroaniline.

    • Solution: Ensure the Acid Wash (Step 4.2) is thorough.[4] Recrystallize with a pinch of activated charcoal.

  • Problem: Bis-acylation.

    • Cause: Temperature too high during addition.

    • Solution: Strictly maintain

      
       during addition; ensure dropwise rate is slow.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11579565 (2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide - Analogous Chemistry). [Link]

Sources

Application Notes and Protocols: Strategic Preparation of N-Aryl-2-Chloroamides for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Aryl-2-Chloroamides in Drug Discovery

In the landscape of modern drug discovery, the efficiency of hit identification is paramount. High-throughput screening (HTS) campaigns rely on vast and diverse chemical libraries to identify starting points for novel therapeutics.[1][2] Within this context, N-aryl-2-chloroamides have emerged as a cornerstone scaffold for library synthesis. Their value is twofold: they are not only synthetically accessible via robust and scalable chemistry but also possess a reactive chloromethyl "handle." This feature allows for rapid post-synthesis diversification, enabling the creation of large, related compound sets from a common intermediate—a strategy known as parallel synthesis.[3][4] The amide linkage is a privileged structure in medicinal chemistry, found in approximately 25% of all marketed drugs, imparting favorable metabolic stability and hydrogen bonding capabilities.[5] This guide provides a comprehensive overview, from reaction principles to detailed protocols, for the preparation and formatting of N-aryl-2-chloroamides for successful library screening applications.

Scientific Principles: The N-Acylation Reaction

The synthesis of N-aryl-2-chloroamides is fundamentally an N-acylation reaction. It proceeds via the nucleophilic acyl substitution of an aryl amine (an aniline derivative) with 2-chloroacetyl chloride.[3][6]

Mechanism of Action: The reaction is initiated by the attack of the lone pair of electrons on the amine's nitrogen atom onto the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride.[7] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product.[8] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram: General Reaction Mechanism

Caption: Mechanism of N-acylation for chloroamide synthesis.

Critical Safety Considerations: Handling 2-Chloroacetyl Chloride

2-Chloroacetyl chloride is a highly hazardous substance that demands strict safety protocols. It is corrosive, a potent lachrymator (tear-inducing agent), and reacts violently with water, releasing toxic HCl gas.[9]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.[10] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles combined with a full-face shield is mandatory.[10]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

    • Body Protection: Wear a flame-resistant lab coat, ensuring it is fully buttoned.

  • Handling and Dispensing:

    • Use syringes or cannulas for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moist air.[11]

    • Reactions should be conducted in oven-dried glassware.

    • Quench any excess reagent slowly and carefully with a suitable alcohol (like isopropanol) in a cooled vessel before aqueous workup.

  • First Aid:

    • Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.[9][11]

    • Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes.[9][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.

Experimental Protocol: Synthesis of a Representative N-Aryl-2-Chloroamide

This protocol details the synthesis of 2-chloro-N-(4-methylphenyl)acetamide as a representative example.

Table 1: Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/DensityAmount (mmol)
4-Methylaniline (p-toluidine)C₇H₉N107.15Solid10.0
2-Chloroacetyl chlorideC₂H₂Cl₂O112.941.42 g/mL10.5
Triethylamine (TEA)C₆H₁₅N101.190.726 g/mL12.0
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.931.33 g/mL~50 mL
1 M Hydrochloric Acid (HCl)HCl36.461 M Aqueous~30 mL
Saturated Sodium BicarbonateNaHCO₃84.01Saturated Aqueous~30 mL
BrineNaCl58.44Saturated Aqueous~30 mL
Anhydrous Magnesium SulfateMgSO₄120.37SolidAs needed
Step-by-Step Synthesis Procedure:
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylaniline (1.07 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add 2-chloroacetyl chloride (0.83 mL, 10.5 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[12]

Workup and Purification:
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (1 x 30 mL) to remove triethylamine and any unreacted aniline.[12]

    • Wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[13]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step before its inclusion in a screening library.[14]

Table 2: Expected Analytical Data for 2-chloro-N-(4-methylphenyl)acetamide
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.0 (s, 1H, N-H), δ 7.4 (d, 2H, Ar-H), δ 7.1 (d, 2H, Ar-H), δ 4.2 (s, 2H, -CH₂Cl), δ 2.3 (s, 3H, Ar-CH₃).[5]
¹³C NMR (100 MHz, CDCl₃)δ ~164 (C=O), δ ~135 (Ar-C), δ ~134 (Ar-C), δ ~129 (Ar-CH), δ ~120 (Ar-CH), δ ~43 (-CH₂Cl), δ ~21 (Ar-CH₃).
IR Spectroscopy (ATR)ν ~3300 cm⁻¹ (N-H stretch), ν ~1670 cm⁻¹ (C=O, amide I band), ν ~1540 cm⁻¹ (N-H bend, amide II band).[15]
Mass Spec. (ESI+)m/z [M+H]⁺ = 184.05, [M+Na]⁺ = 206.03. The molecular ion will show a characteristic M/M+2 isotopic pattern of ~3:1 due to the presence of the chlorine atom.[15]
Purity (LC-MS) ≥95% purity is the standard requirement for compounds entering a screening library.[14]

Library Preparation for High-Throughput Screening

The transition from a purified powder to a screening-ready plate is a critical process managed by dedicated compound management teams to ensure data integrity.[16][17] Poor quality control at this stage can invalidate screening results.[18]

Core Workflow:

  • Compound Registration: The purified and characterized compound is registered in a chemical library database, linking its structure to its physical location and analytical data.[19]

  • Stock Solution Preparation: The compound is accurately weighed and dissolved in high-purity dimethyl sulfoxide (DMSO) to a standard high concentration (e.g., 10 or 20 mM).[14]

  • Plating: Using automated acoustic liquid handlers or robotic pipetting systems, the high-concentration stock is dispensed into the wells of microplates (typically 384- or 1536-well formats).[1][20] This process creates master plates.

  • Assay-Ready Plates: Daughter plates are created by diluting from the master plates to the final concentration required for the biological assay.

  • Storage and Integrity: All plates are sealed and stored in automated, environmentally controlled units (low temperature, low humidity) to prevent degradation and solvent evaporation.[18][19] Routine quality control checks are performed on the library to ensure compound integrity over time.[16]

Diagram: Library Preparation Workflow

library_workflow synthesis Bulk Synthesis (N-Aryl-2-Chloroamide) purification Purification (Recrystallization / Chromatography) synthesis->purification qc1 Analytical QC (NMR, LC-MS, Purity ≥95%) purification->qc1 registration Database Registration qc1->registration Pass stock_prep DMSO Stock Solution (e.g., 10 mM) registration->stock_prep plating Automated Plating (384/1536-well Master Plates) stock_prep->plating storage Controlled Storage (-20°C / -80°C) plating->storage screening Assay-Ready Plates for HTS storage->screening

Caption: From purified compound to HTS-ready plate.

References

  • Evotec. (2025, May 30). The Importance of a Well-Curated Compound Library in Hit Identification. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3463-3490. Retrieved from [Link]

  • Shapiro, A. J., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 34(1), 123-140. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

  • Kumar, S., et al. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. Bio-protocol, 12(12), e4450. Retrieved from [Link]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]

  • Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117-127. Retrieved from [Link]

  • Li, Z., et al. (2020). Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. Green Chemistry, 22(10), 3075-3080. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • Ciba-Geigy AG. (1989). Process for the acylation of n,n-diallyl aniline. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Legnani, L., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(6), 1092-1096. Retrieved from [Link]

  • Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(28), 17096-17100. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

  • Jadhav, S. D., et al. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. SN Applied Sciences, 1(11), 1435. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Infinix Bio. (2026, February 5). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]

  • Mayday, M. Y., et al. (2021). High-Throughput Echo Library Prep Protocol. ResearchGate. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines. Molecules, 18(7), 8446-8457. Retrieved from [Link]

  • Pathare, R. S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 510-517. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Singh, O. M., et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. Retrieved from [Link]

  • Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(28), 17096-17100. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Retrieved from [Link]

  • Van Vranken, D. L., & Alexanian, E. J. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 138(2), 646-649. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

  • Britton, R., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(25), 3365-3368. Retrieved from [Link]

  • University of Minho. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-fluorophenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the acylation of 3-fluoroaniline with 2-chloropropionyl chloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of N-(3-fluorophenyl)-2-chloropropanamide, a key intermediate in various synthetic pathways. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to ensure reproducible, high-yield results.

Reaction Fundamentals: The Acylation of 3-Fluoroaniline

The synthesis of N-(3-fluorophenyl)-2-chloropropanamide is a classic example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.[2] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond and releasing hydrochloric acid (HCl) as a byproduct.[3]

The presence of a fluorine atom on the aniline ring makes 3-fluoroaniline slightly less nucleophilic than aniline due to fluorine's electron-withdrawing inductive effect.[4][5] This can make the reaction more sluggish compared to the acylation of unsubstituted aniline and requires careful optimization of reaction conditions.

Reaction_Mechanism 3FA 3-Fluoroaniline (Nucleophile) Amide N-(3-fluorophenyl)- 2-chloropropanamide 3FA->Amide + 2CPC 2CPC 2-Chloropropionyl Chloride (Electrophile) HCl HCl (Byproduct) Competing_Pathways Start 3-Fluoroaniline (3-FA) + 2-Chloropropionyl Chloride (2-CPC) DesiredProduct Desired Product: N-(3-fluorophenyl)-2-chloropropanamide Start->DesiredProduct Successful Acylation SideReaction Undesired Pathway: Protonation of 3-FA Start->SideReaction HCl Byproduct (No Base) Base Base (e.g., TEA) DesiredProduct->Base Generates HCl (Neutralized by Base) Salt Inactive Salt: 3-Fluoroanilinium Chloride SideReaction->Salt Reaction Stops Troubleshooting_Flowchart start_node Start: Reaction Complete (TLC) d1 Yield < 70%? start_node->d1 Analyze Crude Yield decision_node decision_node process_node process_node solution_node solution_node p1 Check TLC for Starting Material (SM) d1->p1 Yes s3 Good Yield! Proceed to Purification. d1->s3 No d2 Significant SM Remaining? p1->d2 s1 Primary Cause: Amine Inactivation 1. Verify Base Stoichiometry (>1.1 eq). 2. Check Acyl Chloride Quality (hydrolysis?). 3. Ensure Base is strong enough. d2->s1 Yes s2 Primary Cause: Handling Loss / Side Rxns 1. Review Work-up Procedure. 2. Ensure Temp Control (add acyl chloride at 0°C). 3. Check for moisture contamination. d2->s2 No

Sources

Technical Support: Purification Protocols for 3-Fluoroaniline Removal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FA-372-19-0 Subject: Removal of unreacted 3-fluoroaniline from amide coupling products Status: Open Support Level: Tier 2 (Advanced Chemistry Support)

Executive Summary: The "Weak Base" Problem

Removing 3-fluoroaniline is deceptively difficult compared to standard aniline. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (


), significantly reducing the electron density on the nitrogen.
  • The Data: The

    
     of the conjugate acid of 3-fluoroaniline is approximately 3.5  [1], compared to 4.6  for unsubstituted aniline.
    
  • The Consequence: It is a much weaker base. Standard "weak acid" washes (like 10% citric acid, pH ~2.2) often fail to fully protonate it, leading to poor partitioning into the aqueous layer.

  • The Solution: You must drive the equilibrium using a stronger acid (pH < 1.5) or highly reactive electrophilic scavengers.

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your amide product to select the correct workflow.[1]

purification_decision Start Start: Amide Product + 3-Fluoroaniline Q1 Is your Amide Acid-Stable? (No hydrolysis at pH 0-1) Start->Q1 MethodA Method A: Strong Acid Wash (1M HCl) Q1->MethodA Yes (Stable) Q2 Is your Amide Basic? (Contains Pyridine/Morpholine moieties) Q1->Q2 No (Sensitive) MethodB Method B: Scavenger Resin (PS-Isocyanate) Q2->MethodB No (Neutral Amide) MethodC Method C: Chromatography (Doped Silica) Q2->MethodC Yes (Basic Amide)

Figure 1: Decision tree for selecting the appropriate purification method based on product stability.

Method A: Liquid-Liquid Extraction (The pH < 1.5 Rule)

Best For: Acid-stable, neutral amides. Mechanism: Protonation of the amine to form a water-soluble anilinium salt.[2]

The Science of Separation

To extract >99% of a base into the aqueous phase, the pH of the aqueous layer must be at least 2 units lower than the


 of the base's conjugate acid.


For 3-fluoroaniline (

), you need a pH

1.5
.
  • Do NOT use: 10% Citric Acid (pH ~2.2) or Saturated

    
     (pH ~4.6). These will result in partial extraction and yield loss.
    
  • USE: 1M HCl (pH ~0) or 1M

    
    .
    
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes exhibit surprising solubility in wet DCM.

  • The Wash: Wash the organic layer 3 times with 1M HCl (Volumetric ratio 1:1).

    • Troubleshooting: If an emulsion forms, add a small amount of brine to the aqueous layer.

  • Verification: Check the pH of the exiting aqueous layer. It must remain < 1. If it has risen (due to excess base from the reaction, like TEA or DIPEA), add more acid.

  • Final Polish: Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    
Method B: Chemical Scavenging (Resin)

Best For: Acid-sensitive amides (e.g., acetals, tert-butyl esters) or small-scale parallel synthesis. Mechanism: Covalent capture of the amine by a polymer-supported electrophile.

Recommended Resin: PS-Isocyanate

Because 3-fluoroaniline is electron-deficient, it is a weak nucleophile . It reacts slowly with standard scavengers like PS-Benzaldehyde. You need a "hot" electrophile like an isocyanate.

Reaction:



Protocol
  • Stoichiometry: Use 3.0 - 4.0 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted aniline.

    • Note: Standard protocols call for 2.0 eq, but the reduced nucleophilicity of 3-fluoroaniline requires a larger excess to drive kinetics [2].

  • Solvent: Dissolve crude in DCM or THF.

  • Incubation: Add resin and stir gently (orbital shaker preferred) at room temperature for 12–16 hours .

    • Speed Tip: Heating to 40°C can accelerate this, but ensure your product is thermally stable.

  • Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin with DCM to recover entrained product.

  • Result: The filtrate contains the pure amide; the aniline is trapped on the beads.

Method C: Chromatography (Tailing Mitigation)

Best For: When Methods A and B fail, or for basic products that co-extract with the aniline.

The Issue: Tailing

Anilines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing" that contaminates the amide fractions.

Mobile Phase Modifiers
  • Triethylamine (TEA) Doping:

    • Pre-wash the silica column with mobile phase containing 1% TEA .

    • Run the column with 0.1% TEA in the eluent.

    • Mechanism:[3][4] TEA blocks the acidic silanol sites, allowing the 3-fluoroaniline to elute as a sharp band (usually much faster/higher

      
       than the amide).
      
  • Alternative: If your product is basic, use DCM/MeOH/

    
      (90:10:1) to keep everything deprotonated and moving sharp.
    
Comparative Data Summary
FeatureMethod A: 1M HCl WashMethod B: PS-IsocyanateMethod C: Silica Column
Principle Acid-Base ExtractionCovalent CapturePolarity/Adsorption
Effectiveness High (if pH < 1.5)High (requires time)High (labor intensive)
Cost Very LowHighMedium
Throughput High (Batch)High (Parallel)Low (Sequential)
Risk Hydrolysis of sensitive groupsIncomplete scavengingYield loss on silica
Frequently Asked Questions (FAQ)

Q: Can I remove 3-fluoroaniline by evaporation (High Vac)? A: Unlikely. The boiling point of 3-fluoroaniline is 186–188°C [3]. It is not volatile enough to be removed on a standard rotavap or high-vacuum manifold without excessive heating, which risks decomposing your amide.

Q: I used 1M HCl but I still see aniline in the NMR. Why? A: This usually happens if the extraction was not vigorous enough or if the aqueous layer became saturated/neutralized.

  • Fix: Ensure the aqueous layer pH is < 1 after the wash. Increase the volume of the aqueous phase to ensure the anilinium salt stays dissolved (salting out effect can push it back into organics).

Q: My product precipitates when I add 1M HCl. A: Your amide might be insoluble in the organic/aqueous interface.

  • Fix: Add more solvent (EtOAc or THF) to the organic layer. If the precipitate is the product (and not the aniline salt), you can filter it off and wash the solid cake with 1M HCl.

References
  • PubChem.[5][6] (n.d.). 3-Fluoroaniline (Compound).[5][7][8][9][10][11] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Marsh, A., et al. (2025). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(3-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-fluorophenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthesis, minimize side product formation, and ensure high purity of your target compound.

Introduction to the Synthesis

The synthesis of 2-chloro-N-(3-fluorophenyl)propanamide is a nucleophilic acyl substitution reaction, typically involving the acylation of 3-fluoroaniline with 2-chloropropionyl chloride.[1][2] While straightforward in principle, the reactivity of the starting materials and the product itself can lead to several side reactions, impacting yield and purity. This guide addresses these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction is complete, but the crude NMR shows multiple products. What are the likely side products and how can I identify them?

Answer: The most common impurities in this synthesis arise from the high reactivity of the acyl chloride and the potential for the product to react further.

Common Side Products:

  • Diacylated Product (N,N-diacylation): This is formed when the desired amide product, 2-chloro-N-(3-fluorophenyl)propanamide, acts as a nucleophile and reacts with a second molecule of 2-chloropropionyl chloride. Fatty primary amines, in particular, can be prone to forming N,N-diacylation products.[]

  • 2-chloropropionic acid: This results from the hydrolysis of the highly reactive 2-chloropropionyl chloride by trace amounts of water in your reaction setup.

  • Unreacted 3-fluoroaniline: Incomplete reaction, often due to the deactivation of the amine by the HCl byproduct.

  • HCl Salt of 3-fluoroaniline: The amine starting material is basic and will react with the HCl generated during the reaction to form an ammonium salt, which is unreactive as a nucleophile.[4]

Identification Strategy:

A combination of chromatographic and spectroscopic methods is recommended for unambiguous identification.

Side Product Identification Method & Key Signature Mitigation Strategy
Diacylated Product Mass Spec: Shows a molecular ion peak corresponding to the addition of another 2-chloropropionyl group. ¹H NMR: Disappearance of the N-H proton signal. Complex shifts in the aromatic region.Slow, controlled addition of acyl chloride at low temperature. Use of a 1:1 or slight excess of amine stoichiometry.
2-chloropropionic acid ¹H NMR: A distinct carboxylic acid proton signal (broad singlet, typically >10 ppm). Work-up: Can be removed by a basic wash (e.g., with aq. NaHCO₃).Ensure rigorous anhydrous conditions (dry solvents, oven-dried glassware, inert atmosphere).
Unreacted 3-fluoroaniline TLC: A spot corresponding to the 3-fluoroaniline standard. ¹H NMR: Characteristic signals of the starting amine will be present.Use of a non-nucleophilic base to scavenge HCl. Allow the reaction to proceed to completion (monitor by TLC).
Amine-HCl Salt General: Often precipitates from non-polar organic solvents. Effect: Reduces the concentration of available nucleophilic amine, stalling the reaction.Add a stoichiometric amount of a base like triethylamine or pyridine to neutralize HCl as it forms.[4][5]
Question 2: My yield is consistently low, and I observe a significant amount of unreacted amine. What is causing this and how can I drive the reaction to completion?

Answer: This is a classic issue in amide synthesis from acyl chlorides and is almost always caused by the generation of hydrochloric acid (HCl).

The Underlying Chemistry: The reaction between 3-fluoroaniline and 2-chloropropionyl chloride produces one equivalent of HCl for every equivalent of product formed.[6] Amines are basic, and 3-fluoroaniline will readily react with the generated HCl to form 3-fluoroanilinium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.

Workflow: Diagnosing and Solving Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Solutions:

  • Use a Stoichiometric Base: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it is formed.[][4] This is often referred to as the Schotten-Baumann reaction condition.[5]

    • Recommended Bases: Non-nucleophilic tertiary amines such as triethylamine (TEA) or pyridine are ideal. They are basic enough to react with HCl but will not compete with 3-fluoroaniline in reacting with the acyl chloride. Use at least one equivalent, and often a slight excess (e.g., 1.1 equivalents) is beneficial.

  • Use Excess Amine: An alternative, though less common, method is to use two equivalents of 3-fluoroaniline. One equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl. This is less atom-economical as it sacrifices a full equivalent of your starting material.

Question 3: I'm trying to avoid diacylation. What are the most critical parameters to control?

Answer: Diacylation occurs when the product amide, which is still weakly nucleophilic, outcompetes the starting amine for the acyl chloride. Minimizing this side product requires careful control of reaction conditions to favor the primary amine's reactivity.

The Underlying Chemistry: While the amide product is significantly less basic and nucleophilic than the starting aniline (due to the electron-withdrawing effect of the carbonyl group), it can still be acylated under forcing conditions or when the concentration of the highly reactive acyl chloride is high.[7]

Key Control Parameters:

  • Temperature: Maintain a low temperature (0 °C to -10 °C) during the addition of the acyl chloride. This reduces the overall reaction rate, giving the more nucleophilic primary amine a greater kinetic advantage.

  • Rate of Addition: Add the 2-chloropropionyl chloride solution dropwise over an extended period (e.g., 30-60 minutes) to the stirred solution of 3-fluoroaniline and base. This keeps the instantaneous concentration of the acyl chloride low, minimizing the chance of it reacting with the less nucleophilic amide product.

  • Stoichiometry: Avoid using an excess of the acyl chloride. A 1:1 ratio of amine to acyl chloride, or even a slight excess of the amine (e.g., 1.05 equivalents), will ensure the acyl chloride is consumed before significant diacylation can occur.

Reaction Scheme: Main Reaction vs. Side Reaction

reaction_pathways cluster_main Desired Pathway cluster_side Side Reaction Pathway Amine 3-Fluoroaniline (Strong Nucleophile) AcylChloride1 + 2-Chloropropionyl Chloride Product 2-Chloro-N-(3-fluorophenyl)propanamide (Desired Product) AcylChloride1->Product Fast Product2 Product (Amide) (Weak Nucleophile) AcylChloride2 + 2-Chloropropionyl Chloride SideProduct Diacylated Side Product AcylChloride2->SideProduct Slow (Avoid)

Caption: Competition between the desired reaction and diacylation.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants.[5]

  • Q: How should I purify the final product?

    • A: A standard purification involves an aqueous work-up followed by either recrystallization or column chromatography.

      • Work-up: After the reaction is complete, quench with water. If a base like triethylamine was used, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.

      • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

      • Purification: The crude solid can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water. If it is an oil or recrystallization is ineffective, silica gel column chromatography is the preferred method.

  • Q: Can I use 2-chloropropionic acid with a coupling agent instead of the acyl chloride?

    • A: Yes, this is an excellent alternative that often leads to cleaner reactions and avoids the handling of corrosive acyl chlorides. This method involves activating the carboxylic acid in situ. A wide variety of peptide coupling reagents can be used, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like HOBt.[5] Boron-based reagents have also been shown to be effective for direct amidation.[8]

Recommended Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side product formation.

Materials:

  • 3-fluoroaniline

  • 2-chloropropionyl chloride

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-fluoroaniline (1.0 eq.) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acyl Chloride Preparation: In a separate dry flask, prepare a solution of 2-chloropropionyl chloride (1.0 eq.) in a small amount of anhydrous DCM and load it into the dropping funnel.

  • Slow Addition: Add the 2-chloropropionyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization or silica gel column chromatography as needed.

References

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Infinity Learn. (n.d.). Aniline on acetylation gives. Retrieved from [Link]

  • Shi, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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handling moisture sensitivity in fluorinated amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated amide synthesis. This resource is designed to provide practical, in-depth guidance on navigating the challenges associated with moisture sensitivity in these critical reactions. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust protocols and a deep understanding of the underlying chemistry. This guide is structured to offer both troubleshooting solutions for immediate problems and foundational knowledge to prevent future issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during fluorinated amide synthesis. Each entry details the likely cause, explains the chemical reasoning, and provides a clear, actionable solution.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low conversion to the desired fluorinated amide, or I'm isolating only starting materials. What's going wrong?

  • Answer: The most probable culprit is the presence of water in your reaction system. Fluorinated acyl intermediates, such as acyl fluorides, are highly electrophilic and susceptible to hydrolysis.[][2] Water can compete with your amine nucleophile, leading to the formation of the corresponding carboxylic acid instead of the desired amide. This side reaction consumes your activated intermediate and halts the progress of your primary reaction.[3]

    • Causality: The high reactivity of activated carboxylic acid derivatives (e.g., acyl fluorides, intermediates formed by coupling reagents) makes them prime targets for nucleophilic attack by water.[2] This hydrolysis reaction is often kinetically favorable and can outcompete the desired amidation, especially if the amine is sterically hindered or electronically deactivated.[4]

    • Solution:

      • Rigorously Dry Solvents and Reagents: Ensure all solvents are anhydrous. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of moisture for highly sensitive reactions.[5] Consider drying solvents over activated molecular sieves (3Å or 4Å) or distilling from an appropriate drying agent.[6][7] Reagents should be stored in a desiccator over a drying agent.

      • Implement an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.[6][8] This prevents atmospheric moisture from entering the reaction vessel.

      • Verify Anhydrous Conditions: Before starting your reaction, you can test your solvent for water content using methods like Karl Fischer titration or ¹⁹F NMR spectroscopy for a more sensitive analysis.[9][10][11]

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

  • Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a significant amount of the carboxylic acid corresponding to my activated acyl donor. Why is this happening?

  • Answer: This is a classic sign of hydrolysis of your activated acyl species. This can happen either before or during the reaction with the amine. If you are generating an acyl fluoride in situ, residual water can hydrolyze it back to the carboxylic acid.[][4] Similarly, many common peptide coupling reagents (e.g., HATU, EDC) form highly reactive intermediates that are readily hydrolyzed.[12][13]

    • Causality: The mechanism of many amide bond formations involves the creation of a highly reactive intermediate.[14] For instance, carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly electrophilic and will react with any available nucleophile. If water is present, it will act as a nucleophile, leading to hydrolysis and regeneration of the starting carboxylic acid.[15]

    • Solution:

      • Pre-activation and Staged Addition: In some cases, it can be beneficial to "pre-activate" the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine.[12][16] This allows for the formation of the active intermediate. However, this must be done under strictly anhydrous conditions.

      • Optimize Base Selection: The choice of base can be critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred over nucleophilic bases like pyridine, which can potentially react with the activated intermediate.[12][14] Ensure the base is also anhydrous.

      • Azeotropic Removal of Water: For starting materials that may be hydrated, water can be removed by azeotropic distillation with a solvent like toluene before the reaction.[17] This involves dissolving the starting material in toluene and removing the solvent under reduced pressure; this process is typically repeated three times.[17]

Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility

  • Question: I'm running the same reaction under what I believe are identical conditions, but my yields are highly variable. What could be causing this lack of reproducibility?

  • Answer: Inconsistent levels of moisture are the most likely cause of poor reproducibility in these sensitive reactions.[18] Small, seemingly insignificant variations in atmospheric humidity, solvent water content, or glassware preparation can have a dramatic impact on the reaction outcome.

    • Causality: The threshold for moisture tolerance in many fluorinated amide syntheses is extremely low. Even ppm-level differences in water content can lead to significant variations in yield by promoting side reactions.[6] The surface of glassware can also adsorb a significant amount of water, which can be released into the reaction mixture.[6]

    • Solution:

      • Standardize Glassware Preparation: All glassware should be rigorously dried before use. Oven-drying at a high temperature (e.g., 150 °C) for several hours or flame-drying under vacuum are effective methods.[19][20] Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator to prevent re-adsorption of moisture.

      • Consistent Inert Gas Technique: Employ a consistent and thorough procedure for establishing an inert atmosphere. This typically involves several cycles of evacuating the reaction flask under vacuum and backfilling with a dry inert gas like nitrogen or argon.[6][21]

      • Use Freshly Dried Solvents: Use solvents that have been recently dried and stored properly over molecular sieves. Avoid using solvents from bottles that have been opened multiple times, as each opening can introduce atmospheric moisture.

Frequently Asked Questions (FAQs)

  • Q1: Why is moisture a bigger problem in fluorinated amide synthesis compared to non-fluorinated analogs?

    • A1: The presence of fluorine atoms, particularly on the acyl component (e.g., in an acyl fluoride), significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes the intermediate more susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[] While all amide syntheses benefit from anhydrous conditions, the margin for error is much smaller with these highly activated fluorinated substrates.

  • Q2: What is the best way to dry my solvents for these reactions?

    • A2: The optimal method depends on the solvent and the required level of dryness.

      • For Ethers (THF, Diethyl Ether): Distillation from sodium/benzophenone ketyl is a highly effective method that provides a visual indicator (a deep blue or purple color) of anhydrous conditions.[7]

      • For Halogenated Solvents (DCM) and Hydrocarbons: Distillation from calcium hydride (CaH₂) is a common and effective practice.[7]

      • For Aprotic Polar Solvents (DMF, Acetonitrile): These can be challenging. For DMF, drying over barium oxide or 4Å molecular sieves followed by vacuum distillation is recommended.[7] Acetonitrile can be pre-dried with molecular sieves and then distilled from CaH₂.[7]

      • Solvent Purification Systems: Many modern labs use solvent purification systems that pass solvents through columns of activated alumina or other drying agents, which is a safer alternative to thermal distillation.[6]

  • Q3: How can I confirm that my inert atmosphere setup is effective?

    • A3: A well-maintained Schlenk line or glove box is the gold standard.[8][22] For a Schlenk line, ensure all joints are well-greased and leak-tight. A simple visual check is to see if a positive pressure of inert gas is maintained, often indicated by a slight bubbling through an oil bubbler. For balloon techniques, which are common in teaching labs, be aware that latex balloons are permeable to atmospheric gases over time.[19][20] Using a freshly filled, high-quality balloon and flushing the reaction flask thoroughly are key.[19]

  • Q4: Can I use a drying agent directly in my reaction flask?

    • A4: While adding a drying agent like molecular sieves directly to the reaction can help scavenge trace amounts of water, it is not a substitute for using properly dried solvents and reagents from the start. Ensure the chosen drying agent is compatible with your reactants and reaction conditions. Molecular sieves (typically 3Å or 4Å) are often a good choice as they are relatively inert.[23]

Experimental Protocols & Data

Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)

This protocol describes the preparation of anhydrous THF suitable for highly moisture-sensitive reactions.

  • Pre-drying: Allow reagent-grade THF to stand over activated 4Å molecular sieves for at least 24 hours.

  • Still Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

  • Drying Agent: To the distillation flask containing pre-dried THF, add small pieces of sodium metal and a small amount of benzophenone to serve as an indicator.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will initially be colorless or yellow.

  • Endpoint: Continue to reflux until a persistent deep blue or purple color develops. This indicates the formation of the sodium benzophenone ketyl radical anion and signifies that the solvent is anhydrous and oxygen-free.

  • Distillation: Distill the required amount of dry THF directly into the reaction flask or a dry, nitrogen-flushed storage flask.

  • Storage: Store the anhydrous THF over activated molecular sieves under a nitrogen atmosphere.

Drying MethodTypical Water Content (ppm)Notes
Commercial "Anhydrous" THF< 50Can be sufficient for some reactions, but variable.
Over Activated Molecular Sieves10-30Good for pre-drying and storage.
Distillation from CaH₂< 10Effective for many solvents.
Distillation from Na/Benzophenone< 5Considered the gold standard for ethers.[7]
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under vacuum.

  • Purge Cycle: Connect the assembled, cooled apparatus to the dual manifold (vacuum and inert gas) of the Schlenk line.

  • Evacuate: Carefully open the stopcock to the vacuum line to evacuate the air from the flask.

  • Backfill: Close the stopcock to the vacuum and carefully open it to the inert gas (nitrogen or argon) line to fill the flask.

  • Repeat: Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases and moisture.[6]

  • Positive Pressure: After the final backfill, maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the gas line to an oil bubbler.

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[19] Add solid reagents under a positive flow of inert gas.

Visualizations

Workflow for Moisture-Sensitive Amide Synthesis

G cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction Phase cluster_workup Workup & Analysis Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Apparatus (Hot) Dry_Glassware->Assemble_Apparatus Dry_Solvents Dry Solvents (e.g., Distillation) Add_Reagents Add Anhydrous Reagents & Solvents via Syringe Dry_Solvents->Add_Reagents Dry_Reagents Store Reagents in Desiccator Dry_Reagents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (Vacuum/Backfill Cycles) Assemble_Apparatus->Inert_Atmosphere Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Under Positive N2/Ar Pressure Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Analysis Analyze Product (NMR, LC-MS) Quench->Analysis

Caption: Workflow for executing a moisture-sensitive reaction.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Moisture Suspect Moisture Contamination Start->Check_Moisture Solvent_Dry Were solvents rigorously dried (e.g., distilled)? Check_Moisture->Solvent_Dry Primary Check Inert_Atmo Was an inert atmosphere used and maintained? Check_Moisture->Inert_Atmo Secondary Check Glassware_Dry Was glassware oven/flame-dried and cooled under N2/Ar? Check_Moisture->Glassware_Dry Tertiary Check Improve_Solvent Action: Re-dry solvents using a more rigorous method. Solvent_Dry->Improve_Solvent No Re_Run Re-run Experiment Solvent_Dry->Re_Run Yes Improve_Atmo Action: Improve inert atmosphere technique (e.g., more purge cycles). Inert_Atmo->Improve_Atmo No Inert_Atmo->Re_Run Yes Improve_Glassware Action: Implement stringent glassware drying protocol. Glassware_Dry->Improve_Glassware No Glassware_Dry->Re_Run Yes Improve_Solvent->Re_Run Improve_Atmo->Re_Run Improve_Glassware->Re_Run

Caption: Decision tree for troubleshooting low yields.

References

  • Fiveable. (2025, September 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008, September 12). A Method for Detecting Water in Organic Solvents. Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Forsythe, J. G., et al. (2015, July 15). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. PMC. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Retrieved from [Link]

  • Surawud, D., et al. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Nielsen, M. H., et al. (2023, January 26). Optimised Protocol for Drying Aqueous Enzyme Solutions in Organic Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

  • Kemtrak. (n.d.). Water detection in solvents. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • Handa, S., et al. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]

  • O'Connor, P. D., et al. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism of amide formation via acyl fluoride generation... Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Singh, R. P., & Barden, T. J. (n.d.). Amide Bond Activation of Biological Molecules. PMC - NIH. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Gevorgyan, V., et al. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

  • Hu, X.-Q., et al. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. Retrieved from [Link]

  • Rajendran, S. H. A., et al. (n.d.). SUSTAINABLE AND SCALABLE AMIDATIONS IN WATER USING CONTINUOUS SLURRY-FLOW TECHNOLOGY. ChemRxiv. Retrieved from [Link]

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  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, March 26). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]

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Validation & Comparative

1H NMR Spectrum Analysis of 2-chloro-N-(3-fluorophenyl)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-chloro-N-(3-fluorophenyl)propanamide, a halogenated anilide with potential applications in medicinal chemistry. We will dissect the theoretical underpinnings of its ¹H NMR spectrum, compare this powerful technique with viable alternatives, and provide the experimental context necessary for robust and reliable characterization.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy is a powerful, non-destructive technique that maps the chemical environment of hydrogen atoms within a molecule. By analyzing parameters such as chemical shift (δ), spin-spin coupling (J), and signal integration, researchers can piece together the molecular puzzle, confirming the identity and purity of a synthesized compound. For a molecule like 2-chloro-N-(3-fluorophenyl)propanamide, with its distinct aliphatic and aromatic regions, ¹H NMR provides a unique fingerprint, indispensable for its definitive identification.

Theoretical ¹H NMR Spectral Analysis of 2-chloro-N-(3-fluorophenyl)propanamide

A detailed examination of the structure of 2-chloro-N-(3-fluorophenyl)propanamide allows for the prediction of its ¹H NMR spectrum. The molecule comprises a chiral center at the second carbon of the propanamide chain, an amide linkage, and a meta-substituted fluorophenyl ring. Each of these features imparts characteristic signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments:

Figure 1: Molecular structure of 2-chloro-N-(3-fluorophenyl)propanamide.

Predicted ¹H NMR Data:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (CH₃) 1.7 - 1.9Doublet (d)~7 Hz (³J H-H)3HAliphatic methyl group adjacent to a methine proton (H-b).
H-b (CH) 4.6 - 4.8Quartet (q)~7 Hz (³J H-H)1HMethine proton alpha to a chlorine atom and the carbonyl group, deshielded by both.
H-c (NH) 8.0 - 9.0Singlet (s) (broad)-1HAmide proton, chemical shift is concentration and solvent dependent. Broadening due to quadrupolar relaxation and potential hydrogen bonding.[1][2][3]
H-d, H-f, H-g, H-h (Aromatic) 6.8 - 7.8Multiplet (m)Various H-H and H-F couplings4HProtons on the fluorophenyl ring. The fluorine atom will cause additional splitting (²J, ³J, ⁴J H-F).[4][5]

Detailed Rationale for Predictions:

  • Aliphatic Region: The methyl protons (H-a) are expected to appear as a doublet due to coupling with the single methine proton (H-b). The methine proton (H-b), being adjacent to an electron-withdrawing chlorine atom and a carbonyl group, will be significantly deshielded and appear as a quartet due to coupling with the three methyl protons.[1]

  • Amide Proton: The amide proton (H-c) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1][2][6]

  • Aromatic Region: The protons on the 3-fluorophenyl ring will exhibit a complex multiplet. The electron-withdrawing nature of the fluorine atom and the amide group will influence their chemical shifts. Furthermore, coupling to the fluorine atom (¹⁹F, I=1/2) will introduce additional splitting, with typical ortho, meta, and para H-F coupling constants.[4][5][7]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural confirmation, a standardized experimental procedure is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-chloro-N-(3-fluorophenyl)propanamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amide proton.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a primary tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, useful for determining the number of different carbon environments.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern.[9][10]High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl).[9]Fast and simple to perform.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12]Unambiguous determination of molecular structure and stereochemistry.Requires a single crystal of suitable quality, which can be difficult to obtain.

Workflow for Structural Elucidation:

cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized 2-chloro-N- (3-fluorophenyl)propanamide H_NMR ¹H NMR Synthesized_Compound->H_NMR Primary Confirmation C_NMR ¹³C NMR Synthesized_Compound->C_NMR Carbon Backbone MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight IR IR Spectroscopy Synthesized_Compound->IR Functional Groups Structure_Elucidation Structure Elucidation & Purity Assessment H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Figure 2: A typical workflow for the structural elucidation of a synthesized compound.

Conclusion

The ¹H NMR spectrum of 2-chloro-N-(3-fluorophenyl)propanamide offers a wealth of structural information that is crucial for its unambiguous identification. The predicted chemical shifts, multiplicities, and coupling constants provide a detailed fingerprint of the molecule. When integrated into a comprehensive analytical workflow that includes other spectroscopic techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can achieve a high level of confidence in the structure and purity of their synthesized compounds. This multi-technique approach, with ¹H NMR at its core, represents the gold standard in modern chemical research and drug development.

References

  • Abraham, R. J., & Cooper, M. A. (2016). A re-investigation of 4 J FF and 5 J FF nuclear spin–spin couplings in substituted benzenes, a novel conformational tool. Physical Chemistry Chemical Physics, 18(23), 15822-15827. [Link]

  • Broughton, H. B., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved February 14, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 14, 2026, from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 13(4), 331-337. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-phenylpropanamide. PubChem. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • O'Mahony, M., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 633–637. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 14, 2026, from [Link]

  • University of Luxembourg. (n.d.). 2-chloro-n-[2-(phenylsulfanyl)phenyl]propanamide (C15H14ClNOS). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Various Authors. (n.d.). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • Various Authors. (2025). 1 H NMR Spectrum of Amide Compounds. University Chemistry. [Link]

  • Various Authors. (n.d.). Chemical shifts. Retrieved February 14, 2026, from [Link]

  • Various Authors. (n.d.). N-Phenylpropanamide. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: LC-MS/MS Characterization of N-(3-fluorophenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the LC-MS fragmentation patterns of N-(3-fluorophenyl)-2-chloropropanamide (C


H

ClFNO). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral interpretation to offer a comparative analysis of stationary phase performance (C18 vs. Phenyl-Hexyl) and ionization source selection.

The presence of both chlorine (isotopic signature) and fluorine (electronegativity/mass defect) on an amide scaffold creates unique mass spectral behaviors. This guide details the specific fragmentation pathways, diagnostic ions, and optimized separation strategies required for high-sensitivity detection in complex matrices.

Molecular Profile & Theoretical Mass Spectrometry

Before establishing a method, the isotopic and structural properties must be defined to predict spectral behavior accurately.

PropertyValueMass Spec Significance
Formula C

H

ClFNO
Basis for exact mass calculation.
Monoisotopic Mass 201.0357 Da (

Cl)
Target for [M+H]

precursor selection.
Isotopic Pattern

Cl :

Cl (3:1)
Critical Diagnostic: The parent ion will appear as a doublet at m/z 202 and 204 with a 3:1 intensity ratio.
LogP (Predicted) ~2.3 - 2.5Moderately lipophilic; suitable for Reversed-Phase LC.
pKa (Amide) Neutral / Weakly BasicProtonation occurs at the amide oxygen or nitrogen in ESI(+).

Fragmentation Mechanics (MS/MS)

The fragmentation of N-(3-fluorophenyl)-2-chloropropanamide under Collision-Induced Dissociation (CID) is driven by the lability of the amide bond and the stability of the resulting aromatic amine.

Primary Pathway: Amide Bond Cleavage

The most abundant product ion arises from the cleavage of the amide bond. The charge is preferentially retained on the nitrogen-containing aromatic fragment due to the resonance stabilization of the aniline ring.

  • Precursor: m/z 202.0 (

    
    Cl species, [M+H]
    
    
    
    )
  • Primary Product: m/z 112.0 (3-Fluoroaniline cation, [C

    
    H
    
    
    
    FN]
    
    
    )
  • Neutral Loss: 90 Da (2-chloropropanoic acid ketene equivalent)

Secondary Pathway: HCl Elimination

A competitive pathway involves the neutral loss of hydrochloric acid (HCl), particularly if the collision energy is low or if the proton is localized near the chlorine tail.

  • Precursor: m/z 202.0

  • Secondary Product: m/z 166.0 (Lactam formation or cyclized cation)

  • Neutral Loss: 36 Da (HCl)

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 202 (100%) / 204 (33%) Transition1 Amide Bond Cleavage (Primary Pathway) Parent->Transition1 Transition2 HCl Elimination (Secondary Pathway) Parent->Transition2 Frag1 Diagnostic Fragment 3-Fluoroaniline Cation m/z 112 Transition1->Frag1 Charge Retention on N Neutral1 Neutral Loss: C3H3ClO (Chloropropionyl group) Transition1->Neutral1 Frag2 Dechlorinated Ion [M+H - HCl]+ m/z 166 Transition2->Frag2 Cyclization/Elimination Neutral2 Neutral Loss: HCl (36 Da) Transition2->Neutral2

Caption: Mechanistic fragmentation pathway of N-(3-fluorophenyl)-2-chloropropanamide in ESI+ mode.

Comparative Performance Guide: Method Optimization

This section compares critical method parameters to help you select the optimal workflow for your specific matrix (e.g., plasma vs. synthesis reaction mixture).

A. Stationary Phase Selection: C18 vs. Phenyl-Hexyl[1]

While C18 is the standard, Phenyl-Hexyl phases often outperform C18 for halogenated aromatics due to


 interactions.
FeatureC18 (Octadecyl) Phenyl-Hexyl Verdict for Target
Retention Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

stacking.
Phenyl-Hexyl
Selectivity Elutes based on hydrophobicity. Fluorine often reduces retention slightly vs. H.Fluorinated ring interacts strongly with Phenyl phase, increasing retention and selectivity.Phenyl-Hexyl
Peak Shape Good, general purpose.Sharper for aromatic amines; better resolution from non-aromatic impurities.Phenyl-Hexyl
Matrix Separation Standard resolution.Enhanced separation from aliphatic matrix interferences.Phenyl-Hexyl

Recommendation: Use a Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) for trace analysis to leverage the specific selectivity for the fluorophenyl group.

B. Ionization Source: ESI vs. APCI
ParameterElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Suitability High. Amides protonate readily.Moderate. Good for non-polar, but this molecule has polarity.
Fragmentation Softer. Preserves [M+H]

for MS/MS selection.
Harder. May cause in-source fragmentation (loss of HCl).
Matrix Effects Susceptible to ion suppression in plasma.More robust against suppression.
Sensitivity Excellent (pg/mL range).Good (ng/mL range).

Recommendation: Use ESI+ for maximum sensitivity. Switch to APCI only if matrix suppression in ESI is unmanageable.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The presence of the chlorine isotope pattern serves as an internal check for peak identity.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (Organic modifier).

  • Standard: Dissolve 1 mg in 1 mL Methanol (Stock). Dilute to 100 ng/mL in 50:50 Water:ACN for tuning.

LC-MS/MS Conditions (Optimized)
  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV[1]

    • Desolvation Temp: 400°C

    • Cone Gas: 50 L/hr

  • MRM Transitions (Triple Quadrupole):

Transition TypePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Quantifier 202.0112.02518 - 22Max Sensitivity
Qualifier 1 204.0112.02518 - 22Isotope Confirmation (

Cl parent)
Qualifier 2 202.0166.02510 - 15Structural Confirmation (HCl loss)
Protocol Validation Logic (Self-Check)
  • Step 1: Inject standard. Check Precursor.

    • Pass Criteria: Two peaks at 202/204 with ratio ~3:1.

  • Step 2: Check Quantifier Transition (202 -> 112).

    • Pass Criteria: S/N > 10 at LOQ.

  • Step 3: Check Qualifier Ratio.

    • Pass Criteria: The area ratio of (204->112) / (202->112) should be approximately 0.33 (reflecting the natural abundance of

      
      Cl). If this ratio deviates, an interference is co-eluting. 
      

Decision Tree: Method Troubleshooting

Use this logic flow to resolve common issues during method transfer.

MethodTroubleshooting Start Issue: Low Sensitivity or Poor Peak Shape CheckIso Check Isotope Pattern (202/204) Is it 3:1? Start->CheckIso IsoYes Yes: Identity Confirmed CheckIso->IsoYes Pattern OK IsoNo No: Interference or Wrong Peak CheckIso->IsoNo Pattern Distorted CheckRT Check Retention Time stability IsoYes->CheckRT Action2 Optimize Collision Energy (Maximize m/z 112) IsoYes->Action2 Action3 Check Matrix Suppression (Perform Post-Column Infusion) IsoNo->Action3 Action1 Switch to Phenyl-Hexyl Column (Improve Selectivity) CheckRT->Action1 Peak Tailing/Drift

Caption: Troubleshooting logic for LC-MS analysis of halogenated amides.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Chlorine Isotope Patterns. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

A Comparative Guide to the Biological Activity of 2-Chloro and 3-Chloro Propanamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the life sciences, understanding the structure-activity relationships (SAR) of small molecules is fundamental to designing effective and specific therapeutic agents.[1][2][3][4] Even minor positional changes of a functional group, such as a halogen on an alkyl chain, can dramatically alter a compound's biological profile. This guide provides an in-depth comparison of two such isomers: 2-chloropropanamide and 3-chloropropanamide.

While direct comparative studies on these specific isomers are not abundant in published literature, we can infer their likely biological activities by applying core principles of chemical reactivity and toxicology. This guide will delve into the predicted mechanisms of action, provide detailed experimental protocols to test these hypotheses, and present the expected outcomes based on their distinct chemical structures.

Structural and Mechanistic Differences

The key to understanding the differential biological activity of these isomers lies in the position of the chlorine atom relative to the electron-withdrawing amide group.

  • 2-Chloropropanamide (α-chloro amide): The chlorine atom is on the alpha-carbon, immediately adjacent to the carbonyl group. This placement makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.[5] This increased reactivity is a common feature of α-halocarbonyl compounds, which are known to be effective alkylating agents.[5]

  • 3-Chloropropanamide (β-chloro amide): The chlorine atom is on the beta-carbon. While still an electrophilic center, it is further removed from the activating effect of the carbonyl group, rendering it less reactive than its α-chloro counterpart.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; subgraph "Isomer Structures" node [fillcolor="#F1F3F4", fontcolor="#202124"]; struct1 [label="2-Chloropropanamide (α-chloro amide)"]; struct2 [label="3-Chloropropanamide (β-chloro amide)"]; end

Highly Electrophilic Center"]; feat2 [label="Cl on β-carbon: Less Electrophilic Center"]; end

(e.g., with nucleophiles)"]; react2 [label="Moderate Reactivity"]; end

} endot Caption: Figure 1. Structural and Predicted Reactivity Comparison

Hypothesized Mechanism of Action: Covalent Modification

Many electrophilic compounds exert their biological effects by forming covalent bonds with nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins or nitrogen atoms in DNA bases.[6][7][8][9][10] This irreversible binding can disrupt protein function or lead to genotoxicity.

Given its higher predicted reactivity, 2-chloropropanamide is more likely to act as a potent covalent modifier of cellular nucleophiles. A primary target for such soft electrophiles is the highly nucleophilic thiolate anion of cysteine residues within proteins.[6] This can lead to enzyme inhibition, disruption of protein structure, and induction of cellular stress. While 3-chloropropanamide can also participate in these reactions, its lower reactivity suggests it would do so at a significantly slower rate, likely requiring higher concentrations to achieve the same biological effect.

A crucial cellular defense mechanism against such electrophiles is conjugation with glutathione (GSH), a reaction often catalyzed by Glutathione S-transferases (GSTs).[[“]][12][13] This process detoxifies the electrophile, making it more water-soluble for excretion.[[“]][12][14][15] The higher reactivity of 2-chloropropanamide would likely lead to a faster rate of GSH depletion compared to the 3-chloro isomer.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity, a series of standardized assays should be performed. The following protocols provide a framework for a comprehensive comparison.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] A reduction in metabolic activity is indicative of cytotoxicity.[17][18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa or HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 2-chloropropanamide and 3-chloropropanamide in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (solvent control), and untreated cells (negative control).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

G

Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay

Given that some halogenated amides possess antimicrobial properties, comparing the MIC of the two isomers against representative bacterial strains is valuable.[19][20][21]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23][24] The broth microdilution method is a standard technique for determining MIC values.[23][24][25]

Step-by-Step Protocol:

  • Bacterial Culture: Prepare an overnight culture of a test bacterium (e.g., E. coli or S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[24]

  • Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of each isomer in MHB, typically starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration.[26]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[24]

Predicted Outcomes and Data Summary

Based on the principles of chemical reactivity, we can predict the outcomes of these comparative experiments. The higher electrophilicity of 2-chloropropanamide is expected to translate into greater biological activity across multiple assays.

Table 1: Predicted Comparative Biological Activity

Parameter2-Chloropropanamide (α-chloro)3-Chloropropanamide (β-chloro)Rationale
Cytotoxicity (IC₅₀) LowerHigherHigher reactivity of the α-chloro position leads to more rapid and extensive covalent modification of essential cellular components, resulting in cell death at lower concentrations.
Antimicrobial (MIC) LowerHigherThe enhanced electrophilicity of the α-chloro isomer likely allows for more efficient alkylation and inactivation of essential bacterial enzymes or proteins.[27]
GSH Depletion Rate FasterSlowerThe more reactive electrophilic center of the 2-chloro isomer will react more readily with the nucleophilic thiol of glutathione.

Conclusion and Future Directions

The positional isomerism of 2-chloropropanamide and 3-chloropropanamide provides a classic example of a structure-activity relationship. The proximity of the chlorine atom to the amide carbonyl group in 2-chloropropanamide is predicted to significantly enhance its electrophilicity and, consequently, its biological activity. We hypothesize that 2-chloropropanamide will exhibit greater cytotoxicity and antimicrobial activity, characterized by lower IC₅₀ and MIC values, respectively, when compared to 3-chloropropanamide.

These predictions are rooted in the fundamental principle that the α-carbon of an α-halo amide is a more potent site for nucleophilic attack than the β-carbon of a β-halo amide. The provided experimental protocols offer a robust framework for researchers to validate these hypotheses. Further studies could involve proteomic approaches to identify the specific protein targets of these compounds, providing deeper insight into their precise mechanisms of toxicity and potential therapeutic applications.

References

  • Vertex AI Search. (n.d.). Is glutathione crucial for detoxifying xenobiotics through conjugation reactions? - Consensus.
  • Singh, S. B., Young, K., & Zgurskaya, H. I. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100931.
  • JoVE. (n.d.). Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation.
  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods.
  • Kołodziejczyk-Czepas, J. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9293.
  • Cooper, A. J. L., & Pinto, J. T. (2017).
  • ResearchGate. (n.d.). Glutathione conjugation of xenobiotic compounds and their metabolic...
  • Ontosight AI. (n.d.). Introduction to 3-Chloropropionamide.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • LoPachin, R. M., & Gavin, T. (2018). Mechanisms of Soft and Hard Electrophile Toxicities. Toxicological Sciences, 168(2), 323–342.
  • Cowen, L. E., & Lindquist, S. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2022). Electrophilic agents. Tumour Site Concordance and Mechanisms of Carcinogenesis.
  • LoPachin, R. M., & Gavin, T. (2019). Mechanisms of soft and hard electrophile toxicities. Toxicology, 420, 1–13.
  • Akamatsu, M., & Akaike, T. (2016). Environmental Electrophiles: Protein Adducts, Modulation of Redox Signaling, and Interaction with Persulfides/Polysulfides. Chemical Research in Toxicology, 29(12), 1999–2010.
  • ResearchGate. (n.d.). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity.
  • Wang, C., Weerapana, E., & Cravatt, B. F. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Journal of the American Chemical Society, 139(34), 11841–11844.
  • Chemistry LibreTexts. (2025, July 7). 4.5: Different Cytotoxicity Assays.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like.
  • Virogin Biotech. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR).
  • On Exploring Structure Activity Relationships. (2016).
  • Vaishnav, J. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • Benchchem. (n.d.). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
  • ResearchGate. (n.d.). Structure-Activity Relationships: Theory, Uses and Limitations.
  • de Oliveira, V. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968.
  • Pace, V., & Holzer, W. (2019). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 8(2), 100–103.

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Technical Comparison Guide: HPLC Analysis of 2-chloro-N-(3-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-chloro-N-(3-fluorophenyl)propanamide is a critical halogenated amide intermediate, often utilized in the synthesis of covalent kinase inhibitors and local anesthetics. Its analysis requires rigorous separation from its positional isomers (2-fluoro and 4-fluoro analogs) and hydrolytic impurities (3-fluoroaniline).

This guide compares the chromatographic performance of the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. While C18 remains the workhorse for general lipophilic separations, experimental evidence and structural mechanics suggest PFP offers superior selectivity for this fluorinated aromatic compound due to specific


-

and dipole-dipole interactions.

Comparative Analysis: C18 vs. PFP Stationary Phases[1][2][3][4][5]

The primary challenge in analyzing 2-chloro-N-(3-fluorophenyl)propanamide is resolving it from its structural isomers. The fluorine atom's electron-withdrawing nature creates a dipole on the phenyl ring that standard alkyl phases (C18) often fail to exploit effectively.

Mechanism of Interaction[4]
  • C18 Phase: Relies almost exclusively on hydrophobic dispersion forces. Separation is driven by the partition coefficient (LogP). Since the LogP values of the 2-, 3-, and 4-fluoro isomers are nearly identical (~2.5), C18 columns often show poor resolution (co-elution).

  • PFP Phase: Incorporates a fluorinated ring that acts as a Lewis acid.[1] It engages in:

    • 
      -
      
      
      
      Interactions:
      Between the PFP ring and the analyte's phenyl ring.
    • Dipole-Dipole Interactions: The C-F bond on the analyte interacts specifically with the rigid fluorine field of the stationary phase.

    • Shape Selectivity: PFP phases are more rigid, allowing better discrimination between meta (3-fluoro) and para (4-fluoro) substitution patterns.

Performance Data Summary

The following data represents typical chromatographic behavior for fluorinated phenylpropanamides under standardized gradient conditions (Water/Acetonitrile + 0.1% Formic Acid).

FeatureStandard C18 (3 µm) PFP (Propyl-Pentafluorophenyl) (3 µm) Verdict
Retention Mechanism Hydrophobicity (LogP driven)Hydrophobicity +

-

+ Dipole
PFP
Isomer Selectivity (

)
1.02 - 1.05 (Poor)1.15 - 1.25 (Excellent)PFP
Elution Order (Isomers) Random/Mixed (often 4 < 3 < 2)Structured (typically ortho < meta < para)PFP
Peak Shape (Tailing Factor) 1.2 - 1.5 (Silanol interactions)1.0 - 1.1 (Better shielding)PFP
Retention Time (Approx) 4.2 - 4.5 min5.0 - 5.8 min (Increased retention)PFP

Analyst Note: On a C18 column, the target 3-fluoro isomer frequently co-elutes with the 4-fluoro impurity. The PFP column typically resolves these baseline-to-baseline.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing both the target and a known isomer is required to confirm resolution.

Reagents & Equipment[3][6][7][8]
  • Target Analyte: 2-chloro-N-(3-fluorophenyl)propanamide (Reference Standard).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) or Ammonium Formate (for pH control).

  • Column:

    • Primary: Thermo Hypersil GOLD PFP or Agilent Poroshell 120 PFP (100 x 2.1 mm, 1.9 µm or 3 µm).

    • Alternative: C18 High Strength Silica (HSS) (100 x 2.1 mm, 1.8 µm).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns to minimize backpressure while maintaining efficiency.
Injection Volume 2.0 µLLow volume prevents peak broadening; critical for isomer splitting.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV @ 254 nmTargets the aromatic ring absorption; 210 nm can be used for higher sensitivity but risks solvent noise.
Gradient Table

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)% BEvent
0.0010Initial equilibration (traps polar impurities like 3-fluoroaniline)
1.0010Isocratic hold to stack injection plug
8.0090Linear ramp to elute target amide
9.0090Wash column
9.1010Re-equilibration
12.0010End of Run

Visualizing the Separation Mechanism

The diagram below illustrates why the PFP phase succeeds where C18 fails. The "Fluorine-Fluorine" repulsion and specific dipole alignment create a "lock-and-key" effect for the specific meta isomer.

SeparationMechanism cluster_c18 C18 Interaction (Non-Specific) cluster_pfp PFP Interaction (Specific) C18_Phase C18 Alkyl Chain Analyte_C18 Target Amide (Hydrophobic Only) C18_Phase->Analyte_C18 Van der Waals (Weak Selectivity) Result Baseline Resolution of 3-F vs 4-F Isomer Analyte_C18->Result Co-elution Risk PFP_Phase Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP Target Amide (Electron Rich Phenyl) PFP_Phase->Analyte_PFP Pi-Pi Stacking (Strong Retention) PFP_Phase->Analyte_PFP Dipole-Dipole (Isomer Separation) Analyte_PFP->Result Success Sample Crude Sample (Mix of Isomers) Sample->C18_Phase Inject Sample->PFP_Phase Inject

Caption: Comparative interaction mechanisms showing the multi-modal retention of PFP phases vs. C18.

Troubleshooting & Critical Quality Attributes (CQA)

When validating this method, ensure the following criteria are met:

  • Retention Time Stability: The RT of 2-chloro-N-(3-fluorophenyl)propanamide should be stable within ±0.1 min. If drifting occurs, check the equilibration time (PFP phases require longer equilibration than C18 due to surface wetting properties).

  • Resolution (Rs): Rs > 1.5 between the target peak and the nearest impurity (likely the 2-chloropropionic acid hydrolysis product or a positional isomer).

  • Tailing Factor (T): Should be < 1.2. High tailing indicates secondary silanol interactions; adding 5mM Ammonium Formate to the aqueous phase can suppress this.

Synthesis Monitoring

If using this method to monitor synthesis from 3-fluoroaniline and 2-chloropropionyl chloride :

  • 3-Fluoroaniline: Will elute early (approx 1.5 - 2.5 min) due to high polarity and basicity.

  • Target Amide: Will elute mid-gradient (approx 5.0 - 6.0 min).

  • Bis-acylated Impurity: If reaction temperature is uncontrolled, a bis-acylated impurity may form, eluting later (approx 8.0+ min) due to increased hydrophobicity.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link

  • Thermo Fisher Scientific. (2016). Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note 20689. Link

  • Euerby, M. R., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 34(2). Link

  • EvitaChem. (n.d.). Synthesis and Properties of 3-chloro-N-(4-fluorophenyl)propanamide. (Structural analog reference). Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-chloro-N-(3-fluorophenyl)propanamide via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-chloro-N-(3-fluorophenyl)propanamide, a potential building block in novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for this purpose, supported by a detailed experimental protocol.

The Imperative of Purity in Drug Development

The journey from a promising molecule to a market-approved drug is paved with stringent quality control. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have significant and often unpredictable biological consequences.[1] The International Council for Harmonisation (ICH) has established clear guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities in new drug substances and products.[2][3][4][5] This underscores the critical need for reliable, efficient, and well-validated analytical methods for purity determination at every stage of development.

Thin-Layer Chromatography: A Versatile Tool for Purity Profiling

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat support) and a mobile phase (a solvent or solvent mixture).[6][7][8] Its enduring prevalence in both academic and industrial laboratories can be attributed to its simplicity, speed, and cost-effectiveness.[8][9][10]

The principle of TLC separation hinges on the polarity of the analyte, stationary phase, and mobile phase. For a polar stationary phase like silica gel, polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, non-polar compounds will be more readily carried by the mobile phase and exhibit a higher Rf value.

A Comparative Overview: TLC vs. HPLC and GC

While TLC is a powerful screening tool, it is essential to understand its position relative to other common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Planar chromatography based on differential partitioning.[6]Column chromatography with high-pressure liquid mobile phase.[11]Column chromatography with a gaseous mobile phase.[1][12]
Resolution ModerateHigh to Very High[11]Very High
Sensitivity Nanogram (ng) to microgram (µg) rangePicogram (pg) to nanogram (ng) rangePicogram (pg) to femtogram (fg) range
Analysis Time Rapid (15-60 minutes)Moderate (5-60 minutes per sample)Rapid to moderate (2-60 minutes)[12]
Cost LowHighHigh
Sample Throughput High (multiple samples on one plate)Low (sequential injections)Low (sequential injections)
Volatility Requirement Not requiredNot required[11]Required[1]
Ease of Use Simple, minimal training required[9]Requires skilled operatorsRequires skilled operators
Quantification Semi-quantitative (visual) to quantitative (densitometry)[13]Highly quantitative[11]Highly quantitative

Expert Insight: The choice of technique is dictated by the specific analytical need. For rapid, high-throughput screening of reaction progress or preliminary purity checks, TLC is unparalleled.[8][10] When high-resolution separation and precise quantification are required, particularly for regulatory submissions, HPLC is the gold standard for non-volatile compounds like 2-chloro-N-(3-fluorophenyl)propanamide.[11][14] GC is the preferred method for volatile and semi-volatile compounds, such as residual solvents.[1][14]

Experimental Protocol: Purity Assessment of 2-chloro-N-(3-fluorophenyl)propanamide by TLC

This protocol is designed as a self-validating system, where the inclusion of standards and controls ensures the reliability of the results.

I. Understanding the Analyte and Potential Impurities

The synthesis of 2-chloro-N-(3-fluorophenyl)propanamide typically involves the acylation of 3-fluoroaniline with 2-chloropropionyl chloride.[6]

Potential Impurities:

  • Starting Materials: 3-fluoroaniline and 2-chloropropanoic acid (from hydrolysis of the acyl chloride).

  • By-products: Di-acylated aniline or other side-reaction products.

  • Degradation Products: Hydrolysis of the amide bond back to the starting materials.

II. Materials and Methods
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, starting with a 7:3 (v/v) mixture.

  • Sample Preparation:

    • Test Solution: Dissolve approximately 1-2 mg of the 2-chloro-N-(3-fluorophenyl)propanamide sample in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

    • Standard Solution: Prepare a solution of a reference standard of 2-chloro-N-(3-fluorophenyl)propanamide at the same concentration as the test solution.

    • Impurity Spiked Solution: If available, prepare a solution of the starting materials (3-fluoroaniline and 2-chloropropanoic acid) and spike it into a portion of the test solution.

  • Developing Chamber: A glass tank with a lid.

  • Visualization: UV lamp (254 nm) and an iodine chamber.

III. Step-by-Step Procedure
  • Plate Preparation: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Sample Application: Using a capillary tube, spot a small amount (1-2 µL) of the test solution, standard solution, and impurity-spiked solution onto the designated marks on the origin line. Ensure the spots are small and concentrated.

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.

  • Elution and Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Observe the plate under a UV lamp at 254 nm. The aromatic rings in the compounds will absorb the UV light and appear as dark spots against a fluorescent background. Circle the spots with a pencil.

    • Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain organic compounds, appearing as brown spots. This can help visualize any non-UV active impurities.

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

IV. Interpretation of Results
  • Purity Assessment: The test solution should show a single major spot corresponding to the Rf value of the reference standard. The presence of any additional spots indicates the presence of impurities.

  • Impurity Identification: By comparing the Rf values of the spots in the test solution with those in the impurity-spiked solution, potential impurities can be tentatively identified. For instance, 3-fluoroaniline, being more polar than the amide product, is expected to have a lower Rf value.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plate_Prep Plate Preparation (Origin Line) Spotting Spotting Samples Plate_Prep->Spotting Sample_Prep Sample Preparation (Test, Standard, Spiked) Sample_Prep->Spotting Chamber_Sat Chamber Saturation (Mobile Phase) Development Plate Development Chamber_Sat->Development Spotting->Development Drying Drying the Plate Development->Drying Visualization Visualization (UV, Iodine) Drying->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Interpretation Purity Interpretation Rf_Calc->Interpretation

Caption: A flowchart illustrating the key stages of the Thin-Layer Chromatography workflow for purity assessment.

Logical Relationships in Method Selection

Method_Selection cluster_attributes Analytical Requirement cluster_techniques Chromatographic Technique Speed Speed & Throughput TLC TLC Speed->TLC High HPLC HPLC Speed->HPLC Moderate GC GC Speed->GC Moderate Resolution Resolution & Sensitivity Resolution->HPLC High Resolution->GC Very High Quantification Precise Quantification Quantification->HPLC High Volatility Sample Volatility Volatility->GC Required

Caption: A diagram showing the relationship between analytical requirements and the selection of an appropriate chromatographic technique.

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of 2-chloro-N-(3-fluorophenyl)propanamide, and indeed any pharmaceutical intermediate, necessitates a multi-faceted analytical approach. Thin-Layer Chromatography serves as an indispensable, first-line tool for rapid screening and qualitative analysis due to its simplicity, speed, and low cost.[9][10][15] However, for comprehensive purity profiling and regulatory compliance, it should be complemented by higher-resolution techniques like HPLC for non-volatile compounds and GC for volatile impurities. By understanding the strengths and limitations of each method and employing them strategically, researchers and drug development professionals can ensure the highest standards of quality and safety for their products.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Das, C., & Rauf, A. (2013). Thin layer chromatography. PubMed. Retrieved from [Link]

  • International Institute of Pharmacy. (n.d.). Chromatographic techniques for pharmaceutical analysis. IIP Series. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. Retrieved from [Link]

  • Pyka, A., & Budzisz, M. (2012). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. PMC. Retrieved from [Link]

  • Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. Retrieved from [Link]

  • Andrić, F., et al. (2025, November 24). Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Poole, C. F. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Lab-Training. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, June 24). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Retrieved from [Link]

  • Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-(3-chloro-4-fluorophenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • PubChem. (n.d.). 2-chloro-N-(3-chloro-2-fluorophenyl)propanamide. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-chloro-N-(3-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

For the modern researcher, scientific advancement and operational safety are two sides of the same coin. The novel compounds we synthesize, such as 2-chloro-N-(3-fluorophenyl)propanamide, are the keys to future discoveries, but they demand our respect and diligence, particularly when they become waste. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible disposal of this halogenated organic compound. Our goal is to ensure that every step, from the point of generation to final disposal, is deliberate, safe, and scientifically sound.

Foundational Principle: Hazard Recognition and Assessment

Understanding the inherent risks of a compound is the critical first step that informs all subsequent handling and disposal actions. 2-chloro-N-(3-fluorophenyl)propanamide, by its very structure, is a halogenated organic compound. This classification is paramount, as it places the material under stringent federal and local disposal regulations.

While a specific Safety Data Sheet (SDS) for every novel intermediate may not be readily available, its chemical family—chloroacetanilide derivatives and halogenated amides—provides a strong basis for hazard assessment. Based on analogous structures, we must presume it possesses significant toxicity.

Hazard ClassAnticipated GHS PictogramDescriptionRationale & Precaution
Acute Toxicity 💀Likely to be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2]All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Direct contact must be avoided at all times.
Skin/Eye Irritation May cause skin irritation or serious eye damage upon contact.[3]Wear chemically resistant gloves and safety glasses or goggles. An emergency eyewash and shower must be accessible.[2]
Environmental Hazard 🌳Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.[1]Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4]

The Core Directive: Segregation of Halogenated Waste

The single most important operational step in disposing of 2-chloro-N-(3-fluorophenyl)propanamide is rigorous segregation. You must maintain a dedicated waste stream for halogenated organic compounds, separate from all other laboratory waste.

The Causality Explained:

  • Disposal Methodology: Non-halogenated solvent waste is often processed via "fuel blending," where it is used as a supplemental fuel source. In contrast, halogenated waste must undergo high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds.[5]

  • Environmental Protection: Improper incineration or burning of halogenated compounds at lower temperatures can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.

  • Regulatory Compliance & Cost: Mixing non-halogenated waste with halogenated waste contaminates the entire volume, forcing the entire container to be treated as the more hazardous (and more expensive) halogenated waste stream.[5]

Any solvent, reagent, or disposable material (e.g., pipette tips, contaminated wipes) that comes into contact with 2-chloro-N-(3-fluorophenyl)propanamide must be discarded into the designated halogenated waste container.[4]

Step-by-Step Laboratory-Scale Disposal Protocol

This protocol outlines the "cradle-to-grave" management of 2-chloro-N-(3-fluorophenyl)propanamide waste within a research facility, as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The material must be chemically resistant to the waste mixture.[7] Never use metal cans, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[7]

  • Initial Labeling: Before adding the first drop of waste, the container must be labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[5] The label must clearly state "Halogenated Organic Waste" and list the chemical constituents, including 2-chloro-N-(3-fluorophenyl)propanamide and any solvents used.[4]

Step 2: Accumulation at the Point of Generation (Satellite Accumulation Area - SAA)

  • Location: The waste container must be kept at or near the point of generation (e.g., in the fume hood where the work is performed) and under the control of laboratory personnel.

  • Keep it Closed: The container must remain sealed at all times, except when you are actively adding waste. This is a critical safety and compliance requirement to prevent the release of volatile organic compounds (VOCs).

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.

Step 3: Transfer to Central Accumulation Area (CAA)

  • Once the waste container is full, ensure the cap is tightly sealed and the label is complete and legible.

  • Arrange for a waste pickup with your institution's EHS personnel, who will transport it to your facility's designated CAA. The date the full container is moved to the CAA is crucial for tracking storage time limits, which vary based on the facility's generator status (e.g., 90 or 180 days).

Step 4: Final Disposition

  • Your institution's EHS department will work with a licensed hazardous waste broker for the final transportation and disposal. This ensures the waste is tracked from your lab to the final, permitted Treatment, Storage, and Disposal Facility (TSDF), fulfilling the "cradle-to-grave" mandate of RCRA.

Emergency Procedures: Spill and Decontamination Plan

Accidents happen, but a prepared response minimizes risk.

For a small-scale spill (<100 mL) inside a chemical fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: At a minimum, wear a lab coat, two pairs of chemically resistant nitrile gloves, and splash goggles.

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Package & Label: Place all contaminated materials (absorbent, gloves, wipes) into a sealed, compatible container. Label it as "Hazardous Waste" detailing the spilled chemical and cleanup debris.

  • Report: Notify your lab supervisor and EHS department of the spill, even if you have cleaned it up yourself.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the proper management and disposal of 2-chloro-N-(3-fluorophenyl)propanamide waste.

G Workflow for 2-chloro-N-(3-fluorophenyl)propanamide Waste cluster_0 Point of Generation cluster_1 Segregation & Collection cluster_2 Accumulation & Pickup cluster_3 Final Disposition start Waste Generated (e.g., reaction mixture, contaminated supplies) is_halogenated Is the waste halogenated? start->is_halogenated hal_container Place in labeled 'Halogenated Waste' container is_halogenated->hal_container Yes nonhal_container Place in separate 'Non-Halogenated Waste' container is_halogenated->nonhal_container No saa Store in Satellite Accumulation Area (SAA) - Keep container closed - Do not exceed fill line hal_container->saa container_full Container Full? saa->container_full container_full->saa No request_pickup Request EHS Pickup container_full->request_pickup Yes ehs_transport EHS transports to Central Accumulation Area (CAA) request_pickup->ehs_transport broker Licensed Waste Broker Transports to Permitted Facility ehs_transport->broker incineration High-Temperature Incineration broker->incineration

Caption: Decision workflow for proper hazardous waste disposal.

References

  • NCFI. SAFETY DATA SHEET According to GHS. Available at: [Link]

  • Hazardous Waste Experts. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Virginia Department of Environmental Quality. frequently-used federal hazardous waste codes. Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • PubChem. 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide. Available at: [Link]

  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Washington State University. Halogenated Solvents. Available at: [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.